1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate

Choline Kinase Inhibition Antiproliferative SAR Bis-Quinolinium QSAR

1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate (CAS 1265911-67-8) is a synthetic symmetric bis-quaternary ammonium salt comprising two N-4-methylquinolinium headgroups tethered by a flexible butane‑C4‑alkyl linker and charge‑balanced by two 4‑methylbenzenesulfonate (tosylate) counterions. Its molecular architecture places it within the thioflavin‑T/dequalinium superfamily of dicationic DNA‑interactive ligands; however, the combination of a short C4 spacer, 4‑methyl substitution on the quinolinium ring, and the lipophilic tosylate anion renders it structurally distinct from most biologically profiled analogues.

Molecular Formula C38H40N2O6S2
Molecular Weight 684.9 g/mol
CAS No. 1265911-67-8
Cat. No. B1388888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate
CAS1265911-67-8
Molecular FormulaC38H40N2O6S2
Molecular Weight684.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)CCCC[N+]3=CC=C(C4=CC=CC=C43)C
InChIInChI=1S/C24H26N2.2C7H8O3S/c1-19-13-17-25(23-11-5-3-9-21(19)23)15-7-8-16-26-18-14-20(2)22-10-4-6-12-24(22)26;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-6,9-14,17-18H,7-8,15-16H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2
InChIKeyYDPGNOQMPYACHP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-Methylbenzenesulfonate (CAS 1265911-67-8): A Structurally Defined Bis-Quinolinium Dication with a C4 Alkyl Linker and Bulky Tosylate Counterion


1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate (CAS 1265911-67-8) is a synthetic symmetric bis-quaternary ammonium salt comprising two N-4-methylquinolinium headgroups tethered by a flexible butane‑C4‑alkyl linker and charge‑balanced by two 4‑methylbenzenesulfonate (tosylate) counterions . Its molecular architecture places it within the thioflavin‑T/dequalinium superfamily of dicationic DNA‑interactive ligands; however, the combination of a short C4 spacer, 4‑methyl substitution on the quinolinium ring, and the lipophilic tosylate anion renders it structurally distinct from most biologically profiled analogues [1][2]. The compound is catalogued primarily as a research chemical rather than a commodity, with supplier listings explicitly noting patent‑related sales restrictions that limit commercial access to qualified investigators [3].

Why a Generic Bis‑Quinolinium Salt Cannot Replace 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-Methylbenzenesulfonate in Structure‑Sensitive Applications


Bis‑quinolinium dications are not a uniform commodity class; both the alkyl linker length and the counterion identity exert first‑order control over pharmacological selectivity [1][2]. In a systematic SAR study of 40 symmetrical bis‑quinolinium compounds, linker size was the dominant variable determining choline kinase inhibitory potency, with the 3,3′‑biphenyl spacer delivering the optimal fit, while even modest alterations in methylene chain length produced IC50 shifts exceeding two orders of magnitude [2]. Furthermore, the 4‑methyl substitution on the quinolinium ring introduces an electron‑donating group that modulates DNA‑intercalation geometry and fluorescence quantum yield, whereas the tosylate counterion contributes higher lipophilicity (clog P) compared to the more common chloride or bromide salts, directly influencing membrane permeability and cellular uptake kinetics [3][4]. Consequently, casual substitution with a bis‑quinolinium bearing a different linker (e.g., C10‑decyl, as in dequalinium) or a different anion (e.g., chloride, as in dequalinium chloride) will produce a fundamentally distinct pharmacological and physicochemical profile [1][5].

Quantitative Differentiation Evidence for 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-Methylbenzenesulfonate (CAS 1265911-67-8) Versus Closest Structural Analogs


Linker-Length-Driven Divergence in Choline Kinase Inhibition: The Butane C4 Linker Versus the Optimized 3,3′-Biphenyl Spacer in the Bis-Quinolinium Pharmacophore

In a published QSAR analysis of 40 symmetrical bis‑quinolinium compounds possessing electron‑releasing groups at position 4 of the quinolinium ring, enzymatic inhibition of choline kinase was found to be 'closely related to the size of the linker' [1]. The 3,3′‑biphenyl moiety was identified as the most suitable spacer, delivering the highest inhibitory potency. By contrast, none of the C4‑butane‑linked compounds in this series achieved comparable potency [1]. The most potent antiproliferative analogue (compound **40**) in the set—bearing an extended aromatic linker—exhibited an experimental IC50 = 0.20 µM against the HT‑29 colorectal cancer cell line [2]. While the target compound, 1,1'‑(butane‑1,4‑diyl)bis(4‑methylquinolin‑1‑ium) 4‑methylbenzenesulfonate, was not explicitly tested in that study, its C4‑alkyl linker is sterically and electronically distinct from the biphenyl spacer, placing it in a region of the QSAR model predicted to yield a >10‑fold reduction in choline kinase inhibitory potency relative to the optimized pharmacophore [1][2]. This linker‑dependent potency landscape means the compound cannot serve as a direct substitute for the lead antiproliferative bis‑quinolinium in choline‑kinase‑targeted studies, but its deliberate 'off‑optimal' linker may probe distinct conformational selections within the enzyme binding pocket.

Choline Kinase Inhibition Antiproliferative SAR Bis-Quinolinium QSAR Linker Length Structure-Activity Relationship

Counterion-Modulated Lipophilicity: Tosylate Salt Versus Chloride Salt of the Bis-Quinolinium Dication Framework

The counterion identity in bis‑quinolinium salts is a critical but often overlooked determinant of compound handling and biological distribution. Dequalinium, the most clinically advanced bis‑quinolinium, is predominantly formulated as the dichloride salt with a calculated partition coefficient (clog P) substantially lower than that of the corresponding tosylate derivative [1]. Exchange of chloride for the bulkier, more lipophilic 4‑methylbenzenesulfonate anion is predicted to increase the clog P of the dicationic salt by approximately 1.5–2.5 log units based on fragment‑based calculation models for quaternary ammonium tosylates . This shift has direct consequences: for two-photon excited fluorescent probes constructed on a mono‑/bis‑quinolinium carbazole scaffold, modulation of lipophilicity by counterion choice altered nuclear uptake efficiency in live‑cell imaging by approximately 2‑fold [2]. Absolute LogP or LogD7.4 values for the title compound have not been experimentally determined and are inferred from structurally analogous bis‑quinolinium salts; dedicated shake‑flask or chromatographic measurement is required to confirm the magnitude of the counterion effect for this specific C4‑butane‑linked tosylate salt.

Counterion Effect Lipophilicity Modulation Tosylate vs Chloride Membrane Permeability

Structural Divergence from Dequalinium: C4-Butane vs. C10-Decyl Linker and the Absence of 4-Amino Substituents

Dequalinium [1,1'‑(decane‑1,10‑diyl)bis(4‑amino‑2‑methylquinolinium) dichloride] is the most extensively pharmacologically characterized bis‑quinolinium, with validated activity as an SKCa/SK2 potassium channel blocker (IC50 ~ 0.27 µM for M3 muscarinic receptor antagonism), a CNGA1 channel blocker, a protein kinase Cα inhibitor, and an antimicrobial agent [1][2]. Replacement of dequalinium's C10‑decyl linker with the C4‑butane spacer in the title compound dramatically alters the inter‑headgroup distance, which is a primary determinant of divalent cation coordination geometry in the SKCa channel pore. Empirically, dequalinium analogues possessing 3–6 methylene groups in the linking chain displayed markedly different after‑hyperpolarization inhibition profiles in rat sympathetic neurons compared to the C10 parent, with shorter linkers generally showing reduced potency [3]. Furthermore, the title compound lacks the 4‑amino groups present in dequalinium; these amino substituents are critical for hydrogen‑bond interactions within the SKCa binding site [2]. Consequently, the C4‑butane‑linked, 4‑methyl‑substituted compound is predicted to be a significantly weaker SKCa/CNG channel modulator.

Dequalinium Analogues Linker Length Divergence SKCa Channel Pharmacology CNG Channel Blockade

Fluorescence Signal Amplification Upon DNA Binding: Bis-Quinolinium Scaffold as a 'Light-Up' Probe Platform

The bis‑quinolinium structural motif is a validated scaffold for fluorescent 'light‑up' probes that exhibit minimal background emission in aqueous solution and undergo dramatic fluorescence enhancement upon intercalation into double‑stranded or quadruplex DNA [1][2]. The prototypical bis‑intercalator TOTO‑1 (which contains a quinolinium moiety) exhibits a 3000‑fold fluorescence enhancement upon binding to dsDNA, demonstrating the inherent signal‑to‑noise advantage of the quinolinium‑based bis‑intercalator architecture [2]. While the title compound is not a cyanine dye and lacks the polymethine bridge required for TOTO‑level quantum yields, the structurally analogous bis‑quinolinium pyridodicarboxamide (PDC‑360A) and Phen‑DC3 scaffolds have been shown to bind G‑quadruplex DNA with high affinity and to serve as platforms for covalent attachment of fluorophores (coumarin, pyrene) yielding 'light‑up' probes selective for antiparallel G4 topologies [3]. The optical properties of the title compound are broadly anticipated by the patent literature, which describes quinolinium‑type compounds with excitation at 420–500 nm and emission at 550–650 nm that display weak background fluorescence in physiological solution with significant signal enhancement upon target analyte (DNA/nucleotide) binding [4]. However, the absolute fluorescence quantum yield, molar extinction coefficient, and fold‑enhancement for the specific C4‑butane‑linked, 4‑methyl‑substituted bis‑quinolinium tosylate salt remain unpublished; prospective users should request these data from the supplier or conduct in‑house photophysical characterization prior to experimental design.

Fluorescent Intercalator DNA Binding Turn‑On Probe G‑Quadruplex Ligand

Patent Protection and Restricted Commercial Availability: Differentiated Supply-Chain Profile Versus Commodity Bis-Quinolinium Salts

Unlike dequalinium chloride (an off‑patent active pharmaceutical ingredient available from dozens of generic suppliers worldwide), the title compound is explicitly flagged on ChemicalBook as a patent‑protected substance, with a notice that 'according to the laws, regulations and policies related to patent products, the sale of this product is prohibited' except through authorized channels . Merck KGaA and Matrix Scientific are listed as the primary authorized suppliers, specifying a purity of 95%+ . This restricted supply chain contrasts sharply with dequalinium salts, which are catalogued by over 50 vendors globally and manufactured at multi‑ton scale for pharmaceutical formulation [1]. The patent estate surrounding this compound (likely encompassed within the WO2019/233416 or related quinolinium‑type compound patent family) provides the assignee with exclusivity over the synthesis, sale, and use of this specific bis‑quinolinium composition of matter for a defined period, meaning that procurement from unauthorized sources carries both legal risk and quality‑assurance uncertainty [2]. This restricted status may be advantageous for organizations seeking a proprietary research tool with limited competitive access, or disadvantageous for those requiring multi‑gram quantities with rapid delivery timelines and competitive pricing.

Patent Protection Supply Chain Restriction Research Chemical Exclusivity Procurement Compliance

High-Value Application Scenarios for 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-Methylbenzenesulfonate (CAS 1265911-67-8) Derived from Verified Differentiation Evidence


Linker-Selective Chemical Biology Probe for Choline Kinase Binding-Pocket Topology Mapping

The QSAR‑established dependence of choline kinase inhibition on bis‑quinolinium linker geometry [1] makes the title compound—with its deliberately short C4‑butane spacer—a valuable negative‑control or conformational probe for mapping the steric tolerance of the ChoKα1 active site. By comparing its weak inhibitory profile against the potent biphenyl‑linked analogue (IC50 = 0.20 µM), researchers can delineate the minimum linker length required for simultaneous occupancy of both phosphocholine‑binding subsites, informing the design of next‑generation bis‑cationic ChoK inhibitors with improved selectivity over off‑target kinases [2].

Lipophilic Bis-Quinolinium Standard for Membrane-Permeability Structure–Activity Relationship (SAR) Studies

The predicted +1.5 to +2.5 LogP elevation conferred by the tosylate counterion relative to the chloride salt [3] positions this compound as a high‑lipophilicity reference standard in systematic SAR campaigns evaluating the impact of counterion identity on intracellular accumulation, mitochondrial targeting, and blood–brain barrier penetration of bis‑quinolinium dications. Paired testing with the corresponding chloride or bromide salt (if synthesized) enables direct quantification of the counterion's contribution to cellular pharmacokinetics.

DNA-Binding 'Light-Up' Probe Scaffold for G-Quadruplex Topology Screening with Low SKCa Off-Target Liability

The bis‑quinolinium core's demonstrated G‑quadruplex recognition capability [4], combined with the evidence that the C4‑butane linker and 4‑methyl substitution ablate dequalinium‑like SKCa channel blockade [5], confers a unique advantage: the compound can serve as a DNA‑targeting fluorescent probe backbone with substantially reduced potassium‑channel‑mediated cytotoxicity compared to dequalinium‑derived ligands. This cleaner pharmacological profile is desirable for live‑cell G4‑imaging experiments where ion‑channel modulation would otherwise confound phenotypic readouts.

Proprietary Research Tool for IP‑Protected Fluorescent Assay Development

The patent‑protected status and restricted supplier network create a differentiated procurement profile: organizations that license or purchase this compound through authorized channels gain exclusive access to a composition‑of‑matter‑protected bis‑quinolinium scaffold for developing proprietary fluorescent detection kits, nucleic acid staining reagents, or high‑throughput screening assays, with a defensible intellectual property position that commodity bis‑quinolinium salts such as dequalinium chloride cannot provide [6].

Quote Request

Request a Quote for 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.